3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine
Overview
Description
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine, also known as DFMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Activation of mGluR5 leads to the modulation of various signaling pathways in the brain, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of cognitive function, and the reduction of anxiety-like behavior. However, this compound has also been shown to have potential side effects, including the impairment of motor function and the induction of seizures.
Advantages and Limitations for Lab Experiments
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for mGluR5, and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential side effects and the need for careful dosing to avoid toxicity.
Future Directions
Could include the development of more selective and potent mGluR5 agonists, the investigation of the role of mGluR5 in various diseases, and the optimization of 3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine synthesis methods to improve yield and purity.
Scientific Research Applications
3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the function of glutamate receptors in the brain. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including depression and anxiety. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]prop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)14-9-5-1-3-8(7-9)4-2-6-13/h1,3,5,7,10H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQPEYEIZWKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.